Lythramine Lythramine Lythramine is a piperidine alkaloid that is lythranidine with the hydroxy group C-10 esterified into an acetate and a methylene bridge formed between the hydroxy at C-9 and the piperidine nitrogen. It derives from a lythranidine.
Brand Name: Vulcanchem
CAS No.: 32420-56-7
VCID: VC1601211
InChI: InChI=1S/C29H37NO5/c1-19(31)35-25-11-7-21-9-13-29(33-2)27(15-21)26-14-20(8-12-28(26)32)6-10-24-16-22-4-3-5-23(17-25)30(22)18-34-24/h8-9,12-15,22-25,32H,3-7,10-11,16-18H2,1-2H3/t22-,23-,24+,25+/m1/s1
SMILES: CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O
Molecular Formula: C29H37NO5
Molecular Weight: 479.6 g/mol

Lythramine

CAS No.: 32420-56-7

Cat. No.: VC1601211

Molecular Formula: C29H37NO5

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

Lythramine - 32420-56-7

Specification

CAS No. 32420-56-7
Molecular Formula C29H37NO5
Molecular Weight 479.6 g/mol
IUPAC Name [(9S,13R,17R,19S)-3-hydroxy-25-methoxy-10-oxa-12-azapentacyclo[20.3.1.12,6.19,13.012,17]octacosa-1(25),2,4,6(28),22(26),23-hexaen-19-yl] acetate
Standard InChI InChI=1S/C29H37NO5/c1-19(31)35-25-11-7-21-9-13-29(33-2)27(15-21)26-14-20(8-12-28(26)32)6-10-24-16-22-4-3-5-23(17-25)30(22)18-34-24/h8-9,12-15,22-25,32H,3-7,10-11,16-18H2,1-2H3/t22-,23-,24+,25+/m1/s1
Standard InChI Key YODZWLPSGSZPHZ-NGSHPTGOSA-N
Isomeric SMILES CC(=O)O[C@H]1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CC[C@H]4C[C@H]5CCC[C@H](C1)N5CO4)O
SMILES CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O
Canonical SMILES CC(=O)OC1CCC2=CC(=C(C=C2)OC)C3=C(C=CC(=C3)CCC4CC5CCCC(C1)N5CO4)O

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Lythramine possesses a defined set of chemical properties that characterize its identity and potential reactivity. The following table summarizes the key chemical identifiers and properties of lythramine:

PropertyValue
CAS Number32420-56-7
Molecular FormulaC29H37NO5
Molecular Weight479.6 g/mol
IUPAC Name[(9S,13R,17R,19S)-3-hydroxy-25-methoxy-10-oxa-12-azapentacyclo[20.3.1.12,6.19,13.012,17]octacosa-1(25),2,4,6(28),22(26),23-hexaen-19-yl] acetate
Standard InChIInChI=1S/C29H37NO5/c1-19(31)35-25-11-7-21-9-13-29(33-2)27(15-21)26-14-20(8-12-28(26)32)6-10-24-16-22-4-3-5-23(17-25)30(22)18-34-24/h8-9,12-15,22-25,32H,3-7,10-11,16-18H2,1-2H3

Structural Characteristics

Lythramine exhibits a complex pentacyclic structure with specific stereochemistry at four chiral centers: 9S, 13R, 17R, and 19S. The molecule features several distinctive structural elements:

  • A piperidine core that forms part of its alkaloid structure

  • An acetate group esterified at the C-10 hydroxy position

  • A methylene bridge connection between the C-9 hydroxy group and the piperidine nitrogen

  • A methoxy group at position 25

  • Multiple ring systems creating its pentacyclic framework

  • A 3-hydroxy functional group

This complex architecture contributes to lythramine's potential biological activities and chemical reactivity. The stereochemistry at the four chiral centers is particularly important for its three-dimensional structure and potential molecular interactions.

Relationship to Other Alkaloids

Lythramine bears close structural similarity to lythranidine, another alkaloid from the Lythraceae family. Both compounds share the same core framework but differ in specific functional group modifications. While lythranidine has been the subject of more extensive research, including total synthesis efforts , lythramine has received comparatively less attention. Understanding the structural relationships between these compounds may provide insights into potential synthetic approaches and biological activities of lythramine.

Synthesis and Derivatives

Synthetic Approaches

While there is no specific literature on the direct synthesis of lythramine itself in the available research, its structural relationship to lythranidine suggests that similar synthetic strategies might be applicable. The total synthesis of lythranidine, as reported in the literature, provides valuable insights that could potentially be adapted for lythramine synthesis.

Lythranidine synthesis has been achieved through a concise five-step approach that exploits the molecule's local C2 symmetry. This synthetic strategy employs a two-directional approach, initially in an acyclic environment, then in a cyclic system, and finally in a bridged macrocyclic domain. The synthesis involves a thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition and a twofold hydride reduction to install all four stereocenters .

Similar strategies, with appropriate modifications to account for the structural differences between lythranidine and lythramine (particularly the acetate group at C-10 and the methylene bridge between C-9 and the piperidine nitrogen), could potentially be employed for lythramine synthesis. Advanced organic chemistry techniques, including ring-closing alkyne metathesis and ruthenium-catalyzed redox isomerization that have been successfully applied to lythranidine, might serve as foundational approaches for lythramine synthesis.

Analytical Methods for Identification and Characterization

Chromatographic Methods

Chromatographic techniques play an essential role in the isolation, purification, and analytical characterization of alkaloids like lythramine. These might include:

  • High-Performance Liquid Chromatography (HPLC) for both analytical and preparative purposes

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and structural information

The development of specific and sensitive analytical methods for lythramine would be valuable for both research purposes and potential quality control applications if any commercial or medicinal uses are established.

Current Research Status and Future Directions

Research Landscape

The current research landscape for lythramine appears to be relatively limited, with few studies specifically focused on this compound. Most information is derived from broader investigations of Lythraceae alkaloids or from structural studies of related compounds like lythranidine. This represents both a challenge in terms of available knowledge and an opportunity for pioneering research.

Future Research Priorities

Several key areas could be prioritized for future lythramine research:

  • Development of efficient synthetic routes specifically for lythramine

  • Comprehensive biological activity screening

  • Detailed structure-activity relationship studies

  • Investigation of potential medicinal applications

  • Ecological studies to understand its natural role in plants

  • Exploration of sustainable production methods if valuable applications are identified

Collaborative research approaches involving synthetic chemists, pharmacologists, and plant scientists would be particularly valuable in advancing the understanding of this interesting alkaloid.

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